molecular formula C10H10ClN3O4 B2709586 N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide CAS No. 337924-85-3

N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B2709586
CAS No.: 337924-85-3
M. Wt: 271.66
InChI Key: JFMFGNBRFCGFBL-WUXMJOGZSA-N
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Description

N'-[(1E)-1-(4-Chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a 4-chloro-3-nitrophenyl group attached via an ethylidene linkage to a methoxycarbohydrazide moiety.

Properties

IUPAC Name

methyl N-[(E)-1-(4-chloro-3-nitrophenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4/c1-6(12-13-10(15)18-2)7-3-4-8(11)9(5-7)14(16)17/h3-5H,1-2H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMFGNBRFCGFBL-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Phenyl Substituents Hydrazide Moiety Key Functional Groups
Target Compound 4-Cl, 3-NO₂ Methoxycarbohydrazide C=O, C=N, NO₂, Cl
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (2) 5-Br, 2-OH 3,4,5-Trihydroxybenzohydrazide OH, Br, C=O, C=N
N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) 3-OH, 4-OCH₃ Furan-2-carbohydrazide OH, OCH₃, C=O, C=N
N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide 2-OH, 4-OH Pyridine-4-carbohydrazide OH, C=O, C=N, pyridine ring
(E)-N-(aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides Thiophene-2-yl Formohydrazide Thiophene, C=O, C=N
N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide 3,4-diCl Methoxycarbohydrazide Cl, C=O, C=N

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound's 3-nitro and 4-chloro substituents enhance electrophilicity compared to analogs with hydroxy (-OH) or methoxy (-OCH₃) groups, which are electron-donating .
  • Solubility : Hydroxy-substituted analogs (e.g., compounds 2 and 5) exhibit higher polarity and water solubility due to -OH groups, whereas chloro/nitro-substituted derivatives (e.g., target compound) are more lipophilic .
  • Biological Activity : Thiophene- and pyridine-containing analogs (e.g., and ) show enhanced antimicrobial and metal-chelating properties, respectively, due to heterocyclic aromatic systems .

Spectroscopic Comparison :

Table 2: IR Spectral Data of Selected Compounds
Compound Name C=O Stretch (cm⁻¹) C=N Stretch (cm⁻¹) Additional Peaks
Target Compound ~1660–1670 ~1620–1630 NO₂ asymmetric (~1530)
L1 1664 1629 O–H (3473), N–H (3202)
N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide ~1650–1660 ~1600–1610 Pyridine ring vibrations
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)triazole-carbohydrazide ~1655 ~1625 Benzofuran C–O–C (1250–1300)

Key Observations :

  • The C=O and C=N stretches are consistent across analogs (~1650–1670 cm⁻¹ and ~1600–1630 cm⁻¹, respectively), confirming the hydrazide backbone .
  • Hydroxy-substituted compounds exhibit broad O–H stretches (~3400–3500 cm⁻¹), absent in the target compound .

Key Observations :

  • Metal Chelation : Pyridine-containing analogs () form stable complexes with transition metals, enabling applications in catalysis or metallodrugs .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogs like N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide () exhibit intermolecular hydrogen bonding via –OH and C=O groups, enhancing stability. The target compound’s nitro group may promote π-π stacking or dipole interactions .
  • Melting Points : Hydroxy-substituted analogs (e.g., L1, m.p. 183°C ) generally have higher melting points than chloro/nitro derivatives due to hydrogen bonding.

Biological Activity

N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide, with the CAS number 337924-85-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN3O4
  • Molecular Weight : 253.66 g/mol
  • CAS Number : 337924-85-3

The compound features a hydrazone linkage, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of hydrazone derivatives. This compound has shown notable efficacy against a range of bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are required to elucidate the exact pathways involved.

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cell Lines

In a controlled study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated:

  • IC50 Value : 25 µM
  • Mechanism : Induction of caspase-dependent apoptosis pathways.

Cytotoxicity and Safety Profile

While the compound shows promise in antimicrobial and anticancer activities, its cytotoxicity must be evaluated. Preliminary toxicity studies indicate that at therapeutic concentrations, it exhibits low toxicity towards normal human cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
Normal Human Fibroblasts>100Low cytotoxicity
MCF-7 (Cancer)25Significant cytotoxicity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • DNA Intercalation : Potential intercalation into DNA could disrupt replication processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to apoptosis.

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